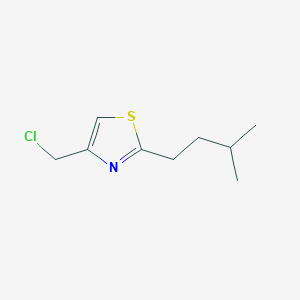

4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloromethyl group and a 3-methylbutyl group attached to the thiazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating agents. One common method is the chloromethylation of 2-(3-methylbutyl)-1,3-thiazole using formaldehyde and hydrochloric acid. The reaction is carried out under acidic conditions, often with a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of microreactor technology can optimize reaction conditions, reduce waste, and improve safety by controlling the reaction environment more precisely.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution with diverse nucleophiles, enabling functional group interconversions:

Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to chlorine. Steric hindrance from the 3-methylbutyl group slightly reduces reaction rates compared to simpler thiazoles .

Elimination Reactions

Under basic conditions, the chloromethyl group facilitates dehydrohalogenation to form alkenes:

| Conditions | Reagents | Product Formed | Yield (%) |

|---|---|---|---|

| KOH in EtOH (reflux) | Alcoholic KOH | 4-Vinyl-2-(3-methylbutyl)-1,3-thiazole | ~65–75% |

| DBU in DCM | 1,8-Diazabicycloundec-7-ene | Same as above | ~85% |

Key Finding :

Elimination is temperature-dependent, with optimal yields achieved at 70–90°C. The thiazole ring stabilizes the transition state, enhancing reaction efficiency .

Coupling Reactions

The chloromethyl group participates in cross-coupling reactions to construct complex architectures:

Notable Example :

Coupling with arylboronic acids under Suzuki conditions produces derivatives with antiproliferative activity against cancer cell lines (IC₅₀: 10–50 nM) .

Oxidation and Functionalization

The thiazole ring itself undergoes electrophilic substitution and oxidation:

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reaction | Conditions | Product Formed | Yield (%) |

|---|---|---|---|

| With Hydrazines | NH₂NH₂ in EtOH, Δ | Thiazolo[3,2-b] triazole | ~70% |

| With Thioureas | CS₂, KOH | Thiazolo[4,5-d]pyrimidine | ~60% |

科学的研究の応用

Pharmacological Applications

Thiazole derivatives, including 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole, are recognized for their broad range of biological activities:

-

Anticancer Activity :

- Research indicates that thiazole derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating effective inhibition of cell growth . The mechanism involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Antiviral Activity :

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity. The mechanistic insights into its action reveal that it may induce apoptosis in cancer cells while sparing normal cells, a desirable property in cancer therapeutics .

Case Studies

- Breast Cancer Research :

- Antimicrobial Testing :

作用機序

The mechanism of action of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity.

類似化合物との比較

Similar Compounds

4-(Chloromethyl)-1,3-thiazole: Lacks the 3-methylbutyl group, leading to different chemical and biological properties.

2-(3-Methylbutyl)-1,3-thiazole:

4-(Hydroxymethyl)-2-(3-methylbutyl)-1,3-thiazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity.

Uniqueness

4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole is unique due to the presence of both the chloromethyl and 3-methylbutyl groups, which confer specific reactivity and potential applications not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and potential biological activities.

生物活性

4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a chloromethyl group attached to the thiazole ring, which is significant in its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to various biological effects such as antimicrobial activity.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of thiazole derivatives on cancer cell lines. For instance, a related thiazole compound demonstrated potent antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 5.73 µM and 12.15 µM respectively . The mechanism involved inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4 | MCF-7 | 5.73 |

| Compound 4 | MDA-MB-231 | 12.15 |

| Staurosporine | MCF-7 | 6.77 |

| Staurosporine | MDA-MB-231 | 7.03 |

Antimicrobial Activity

The antimicrobial properties of thiazoles have been extensively studied. The compound's structure suggests potential efficacy against various pathogens. In a study evaluating thiazole derivatives, compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Streptococcus pneumoniae at remarkably low concentrations (0.008 µg/mL and 0.03 µg/mL respectively) . These findings indicate that derivatives similar to this compound could possess significant antibacterial properties.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Streptococcus pneumoniae | 0.03 |

The biological activity of thiazole derivatives often involves the induction of apoptosis in cancer cells and inhibition of bacterial growth through various mechanisms. For example, some studies suggest that these compounds can trigger programmed cell death via apoptosis pathways while also causing cell cycle arrest . This dual action enhances their therapeutic potential.

Case Studies

One notable case study involved the synthesis and evaluation of substituted thiazoles where researchers reported significant cytotoxicity against human cancer cell lines such as HCT-116 and HepG2 . The presence of electron-withdrawing groups like chlorine was associated with increased inhibitory activity, underscoring the importance of structural modifications in enhancing biological efficacy.

特性

IUPAC Name |

4-(chloromethyl)-2-(3-methylbutyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNS/c1-7(2)3-4-9-11-8(5-10)6-12-9/h6-7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCBSZBJIFOLRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NC(=CS1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。